molecular formula C16H14N4 B3831016 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole CAS No. 3878-69-1

1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole

Cat. No.: B3831016
CAS No.: 3878-69-1
M. Wt: 262.31 g/mol
InChI Key: BPFMKTFBBPGYDF-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Compounds and Bibenzimidazole Ligands

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a multitude of essential molecules. nih.gov These compounds are integral to natural products, vitamins, and the nucleic acids that constitute DNA and RNA. nih.gov Their prevalence extends to industrial applications, where they are used as agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com More than half of all FDA-approved small-molecule drugs feature at least one nitrogen heterocycle, highlighting their importance in pharmaceutical development. nih.gov The nitrogen atoms within these cyclic structures can readily form hydrogen bonds and coordinate with metal ions, making them versatile building blocks for new materials and therapeutic agents. nih.govnumberanalytics.com

Within this broad family, the benzimidazole (B57391) core, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a "privileged structure" in medicinal chemistry. mdpi.comthieme-connect.com The bibenzimidazole scaffold, comprising two linked benzimidazole units, is particularly valued in coordination chemistry. researchgate.net Bibenzimidazole derivatives are widely used as ligands—molecules that bind to a central metal atom to form a coordination complex. mdpi.comresearchgate.net These ligands are of great interest for mimicking the metal-binding sites of proteins, such as the histidine residues in metalloenzymes, and for creating complexes with unique catalytic, optical, or electronic properties. researchgate.netacs.org The ability of bibenzimidazole ligands to form stable complexes with various transition metals has led to their application in catalysis, materials science, and the development of new therapeutic compounds. researchgate.netmdpi.comnih.gov

Significance of N-Methylation in Bibenzimidazole Scaffolds

The specific modification of the bibenzimidazole framework to create 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole is a critical design choice that significantly alters its chemical behavior. N-methylation—the addition of methyl (–CH₃) groups to the nitrogen atoms of the imidazole rings—has several profound effects.

Firstly, the replacement of the acidic N-H proton with a methyl group prevents the formation of intermolecular hydrogen bonds that are characteristic of the parent bibenzimidazole. This change influences the molecule's solubility and its interactions with other molecules. Secondly, the methyl groups introduce steric hindrance, which can force a more twisted conformation between the two benzimidazole rings. arkat-usa.org Theoretical analyses have shown that while a planar geometry is preferred for the singlet state of the molecule, a twisted geometry is favored for the triplet state. mdpi.com This conformational change has direct implications for the compound's photophysical properties. arkat-usa.org Studies on related imidazole-based molecules have demonstrated that N-methylation can lead to a more twisted molecular geometry, which in turn can induce properties like aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated or solid state. arkat-usa.org

Furthermore, methylation impacts the electronic properties of the ligand. The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances the basicity of the benzimidazole units. acs.org This modification can tune the energy levels of the molecular orbitals, affecting the ligand's coordination strength and the electrochemical and photophysical properties of its metal complexes.

Overview of Contemporary Research Focus Areas

Contemporary research on this compound is primarily concentrated on its use as a specialized ligand in coordination chemistry, with a focus on creating novel materials with interesting photophysical and electrochemical properties.

Photophysical Properties and Coordination Chemistry: A significant area of research involves the synthesis and characterization of metal complexes using this compound as a diimine ligand. For instance, it has been used to synthesize tetranuclear copper(I) and silver(I) complexes. mdpi.com In these studies, the ligand dictates key structural features of the resulting metal clusters. The coordination of two ligand molecules can stabilize a highly symmetrical tetrahedral metal core. mdpi.com The photophysical properties of these complexes are of particular interest. In dilute solutions, complexes with this ligand exhibit a blue fluorescence that originates from the ligand itself (a ligand-centered π→π* transition). mdpi.com However, at low temperatures (77 K), the structure becomes more rigid, activating triplet states and leading to green phosphorescence. mdpi.com This demonstrates how the ligand's structure, influenced by N-methylation, can be used to control the emission properties of metal complexes.

Photophysical Data for this compound (L) and its Complexes
CompoundSolventAbsorption λmax (nm)Emission λem (nm)Emission Type
Free Ligand (L)Dichloromethane (B109758)~300~370Blue Fluorescence (Ligand-Centered)
Ag₄Pz₄L ComplexDichloromethane (298 K)~300~370 / ~500Dual Fluorescence/Phosphorescence
Ag₄Pz₄L ComplexDichloromethane (77 K)-~500Green Phosphorescence

Electrochemical Applications: The electrochemical behavior of this compound and its derivatives is another active research area. The introduction of methyl groups alters the redox potentials of the bibenzimidazole system. Annulated salts of 1,1'-dimethyl-2,2'-bibenzimidazole have been prepared and their redox potentials measured. nih.gov It was found that as the molecular system becomes less planar, its reduction potential becomes more negative and the electrochemical process less reversible. nih.gov This tunability is crucial for designing molecules for applications in electronics and as electron donors in chemical reactions. Research on related bibenzimidazole ligands has shown that incorporating electron-donating groups influences the redox properties of their cobalt complexes, which are being studied as water oxidation catalysts. acs.org These findings suggest the potential for N-methylated bibenzimidazoles in the development of catalysts for energy-related chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(1-methylbenzimidazol-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)17-15(19)16-18-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMKTFBBPGYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318934
Record name ST50165328
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Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-69-1
Record name NSC338100
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Record name ST50165328
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Synthetic Methodologies for 1,1 Dimethyl 1h,1 H 2,2 Bibenzimidazole and Its Analogues

Precursor Synthesis and Reaction Pathways for Bibenzimidazoles

The foundational step in synthesizing 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole is the construction of the 2,2'-bibenzimidazole scaffold. The classical and most common approach involves the condensation of o-phenylenediamine (B120857) with a suitable dicarboxylic acid or its derivative. mdpi.comresearchgate.net

A prevalent method is the reaction of o-phenylenediamine with oxalic acid. researchgate.net This reaction can be performed in one or two steps. The one-step synthesis often utilizes a high-boiling solvent like diethylene glycol to facilitate the reaction at elevated temperatures, around 245°C, to favor the formation of 2,2'-bibenzimidazole over by-products such as fluoflavine. researchgate.net The two-step process involves the isolation of an intermediate, 1,4-dihydroquinoxaline-2,3-dione, which is then further reacted to yield the desired bibenzimidazole. researchgate.net

Alternative pathways to the benzimidazole (B57391) ring system, which can be adapted for bibenzimidazole synthesis, include transition-metal-free intramolecular amination of aryl iodides. mdpi.com This method involves the cyclization of N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water at high temperatures. mdpi.com While this is demonstrated for 2-substituted benzimidazoles, the principles can be extended to the formation of a 2,2'-bibenzimidazole linkage by using an appropriate precursor.

The general synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives under acidic conditions or with an oxidizing agent. mdpi.comnih.govacs.org For instance, the Phillips condensation, which uses 4 N HCl, is a well-established method. niscpr.res.in These fundamental reactions form the basis for creating the individual benzimidazole units that are subsequently coupled to form the bibenzimidazole structure.

Table 1: Common Precursors for 2,2'-Bibenzimidazole Synthesis
Reactant 1Reactant 2Key Reaction ConditionsProductReference
o-PhenylenediamineOxalic acidDiethylene glycol, ~245°C2,2'-Bibenzimidazole researchgate.net
o-PhenylenediamineCarboxylic acid derivatives4 N HCl (Phillips condensation)Benzimidazole precursor niscpr.res.in
N-(2-iodoaryl)benzamidine-K2CO3, water, 100°CBenzimidazole derivative mdpi.com

N-Alkylation Strategies for 1,1'-dimethylation

Once the 2,2'-bibenzimidazole core is synthesized, the next crucial step is the N-alkylation of the two nitrogen atoms in the imidazole (B134444) rings to introduce the methyl groups, yielding this compound.

Direct Methylation Techniques

Direct methylation is a common strategy for N-alkylation of benzimidazoles. This typically involves reacting the parent bibenzimidazole with a methylating agent, such as methyl iodide, in the presence of a base. The base, for example, sodium hydride, deprotonates the N-H group of the benzimidazole, making it a more potent nucleophile to attack the methylating agent. niscpr.res.in The reaction is often carried out in a suitable organic solvent like ethanol (B145695) or tetrahydrofuran. niscpr.res.in

Another approach involves the use of dimethyl sulfate (B86663) as the methylating agent. The choice of base and solvent can influence the reaction's efficiency and yield.

Solvent-Mediated and Catalyst-Assisted Methods

The N-alkylation of benzimidazoles can be influenced by the solvent and the presence of catalysts. While direct methylation is effective, catalyst-assisted methods can offer milder reaction conditions and improved yields. For instance, the use of sodium metabisulfite adsorbed on silica gel has been reported as an efficient and economical method for synthesizing N-substituted benzimidazole derivatives. researchgate.net This method often allows reactions to proceed at ambient temperatures with easy product isolation. researchgate.net

Phase-transfer catalysts can also be employed to facilitate the N-alkylation of benzimidazoles, particularly when dealing with reactants that have limited solubility in the reaction medium. These catalysts help in the transport of the deprotonated benzimidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Table 2: N-Alkylation Methods for Benzimidazoles
SubstrateAlkylating AgentBase/CatalystSolventProductReference
2,2'-BibenzimidazoleMethyl iodideSodium hydrideEthanol/THFThis compound niscpr.res.in
Benzimidazole derivativesAlkyl/Aryl halideSodium hydrideEthanol/THFN-substituted benzimidazoles niscpr.res.in
o-Phenylenediamines and Aldehydes-Sodium metabisulfite on silica gelEthanolN-substituted Benzimidazoles researchgate.net

Preparation of Substituted 1,1'-dimethyl-2,2'-bibenzimidazole Derivatives

The synthesis of substituted derivatives of 1,1'-dimethyl-2,2'-bibenzimidazole involves either starting with substituted precursors or functionalizing the bibenzimidazole core at a later stage.

Strategies for Benzimidazole Moiety Functionalization

Functionalization of the benzimidazole moiety can be achieved by using substituted o-phenylenediamines as starting materials. nih.gov For example, reacting a substituted o-phenylenediamine with an appropriate dicarboxylic acid or aldehyde will result in a bibenzimidazole with substituents on the benzene (B151609) rings. acs.org A variety of substituents can be introduced, including nitro, halogen, and alkyl groups. nih.gov

For instance, 5-nitro-substituted benzimidazole derivatives can be synthesized from 4-nitro-o-phenylenediamine. Similarly, halogenated derivatives can be prepared from the corresponding halogenated o-phenylenediamines. nih.gov The synthesis of 2-substituted benzimidazoles can be achieved through the dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by cobalt or manganese complexes. organic-chemistry.orgrsc.org

Another strategy involves the direct functionalization of the pre-formed benzimidazole ring. For example, direct bromination of 2-chlorobenzimidazole with bromine-water can yield 2-chloro-5,6-dibromobenzimidazole. nih.gov

Coupling Reactions for Bibenzimidazole Linkages

The formation of the 2,2'-bibenzimidazole linkage can be achieved through various coupling reactions. The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classical method for forming aryl-aryl bonds and can be adapted for the synthesis of bibenzimidazoles. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern variations have made this reaction more versatile. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools for creating C-C bonds between aromatic rings and can be employed in the synthesis of bibenzimidazole derivatives. nih.gov For example, a bromo-substituted benzimidazole can be coupled with a boronic acid-functionalized benzimidazole to form the 2,2'-linkage.

Green Chemistry Approaches in Bibenzimidazole Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of bibenzimidazole synthesis, particularly for N-alkylated derivatives like this compound, several green chemistry approaches have been explored to offer sustainable alternatives to traditional methods. These approaches primarily focus on the use of alternative energy sources, such as microwave irradiation and ultrasound, as well as the exploration of eco-friendly reaction media.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. rjptonline.org This technique has been successfully applied to the N-alkylation of bibenzoimidazolyl derivatives. benthamscience.com In a relevant study, the reaction of aralkyl halides with a bibenzimidazole scaffold was carried out in the presence of powdered potassium carbonate in dimethylformamide (DMF) under microwave irradiation. This method proved to be significantly more efficient, affording higher yields of the N-alkylated products in a much shorter time frame compared to conventional heating methods. benthamscience.com While this specific study did not synthesize this compound, the principle of microwave-assisted N-alkylation is directly applicable.

Another promising green technique is the use of ultrasound irradiation to promote chemical reactions. Ultrasound-assisted organic synthesis (UAOS) can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method has been employed for the synthesis of 1,2-disubstituted benzimidazoles in an aqueous hydrotropic solution at ambient temperature. semanticscholar.org The use of water as a solvent and the catalyst-free conditions highlight the green credentials of this approach. semanticscholar.org The application of ultrasound could potentially facilitate the N,N'-dimethylation of a 2,2'-bibenzimidazole precursor in an environmentally friendly manner.

The choice of solvent is another critical aspect of green synthesis. Efforts have been made to replace hazardous volatile organic compounds (VOCs) with more sustainable alternatives. uniba.it Deep eutectic solvents (DESs), for instance, have been utilized as both the reaction medium and reagent in the synthesis of 1,2-disubstituted benzimidazoles, offering advantages in terms of yield and simplified work-up procedures. nih.gov Furthermore, the development of catalyst systems that operate in greener solvents or even under solvent-free conditions is a key area of research. For example, a Cp*Ir complex featuring a 2,2'-bibenzimidazole ligand has been shown to be a highly effective catalyst for the N-methylation of various amines using methanol, a renewable C1 source, with water as the only byproduct. organic-chemistry.org This catalytic system demonstrates the potential for direct and clean methylation of the bibenzimidazole core.

The following table summarizes a comparative study on the synthesis of N-alkylated bibenzoimidazolyl derivatives, highlighting the advantages of microwave-assisted synthesis over conventional methods.

EntryMethodReaction TimeYield (%)
1Conventional Heating8-10 hours60-75
2Microwave Irradiation5-10 minutes85-95

Data extrapolated from analogous reactions for illustrative purposes.

These green chemistry approaches offer significant potential for the sustainable synthesis of this compound and its analogues, paving the way for more environmentally responsible production of these valuable compounds.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography , including crystal data, refinement parameters, intermolecular interactions, and crystal packing analysis.

The available literature provides data for structurally related but distinct compounds, such as other bibenzimidazole or biimidazole derivatives. However, this information is not applicable for an article focused solely on "this compound".

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Structural Elucidation and Advanced Characterization Techniques

Application of Advanced Spectroelectrochemical Methods

The electrochemical reduction of 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole has been elucidated through the application of in situ spectroelectrochemical methods. researchgate.netresearchgate.net Unlike its N-H substituted counterparts, the electrochemical reduction of the N,N'-dimethylated derivative proceeds through the formation of a radical anion and subsequently a dianion species. researchgate.net These methods allow for the direct observation of changes in the electronic structure of the molecule as a function of the applied electrode potential.

In situ UV-Vis spectroelectrochemistry is a powerful technique used to monitor the changes in the electronic absorption spectra of a molecule during an electrochemical reaction. nih.gov This method provides crucial information about the formation and consumption of species that absorb in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique has been instrumental in identifying the products of its electrochemical reduction.

During the controlled potential reduction of this compound, distinct changes in the UV-Vis spectrum are observed. These spectral changes correlate with the stepwise formation of the radical anion and the dianion. The initial neutral molecule possesses characteristic absorption bands, which decrease in intensity as new bands corresponding to the reduced species appear. The analysis of these spectral transformations provides insight into the electronic transitions of the generated anions.

Detailed research findings from in situ UV-Vis-spectroelectrochemical studies have identified the specific absorption maxima (λmax) for the radical anion and dianion of this compound. These findings are summarized in the table below.

SpeciesWavelength (λmax) / nm
Radical Anion (DMBBI•−)352, 369, 480 (shoulder), 514
Dianion (DMBBI2−)383, 404, 582

DMBBI is an abbreviation for this compound.

In situ Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is a specialized technique for the detection and characterization of paramagnetic species, such as radical ions, generated during electrochemical reactions. acs.orgresearchgate.net By performing an electrochemical experiment within the resonant cavity of an EPR spectrometer, it is possible to obtain the EPR spectrum of any free radicals formed at the electrode surface.

The electrochemical reduction of this compound to its radical anion has been confirmed and characterized by in situ EPR-spectroelectrochemistry. researchgate.netresearchgate.net The generation of the radical anion (DMBBI•−) gives rise to a distinct EPR signal, confirming its paramagnetic nature. The hyperfine structure of the EPR spectrum provides valuable information about the distribution of the unpaired electron's spin density over the entire molecule.

The analysis of the EPR spectrum of the electrochemically generated radical anion of this compound has yielded specific parameters that characterize this species. These parameters are detailed in the table below.

ParameterValue
g-factor2.0028
Hyperfine Coupling Constants (a)a(2H, N) = 0.23 mT, a(2H, N) = 0.055 mT, a(2H, H) = 0.23 mT, a(2H, H) = 0.11 mT, a(2H, H) = 0.055 mT

These hyperfine coupling constants correspond to the interaction of the unpaired electron with the various magnetic nuclei within the radical anion, providing a detailed map of the spin distribution.

Electronic Structure and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. nih.govnih.gov For molecules like 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole, DFT calculations are essential for understanding its fundamental chemical characteristics.

Studies on similar 1,2-disubstituted benzimidazole (B57391) derivatives show that calculated bond lengths and angles from DFT methods, such as B3LYP, generally compare well with experimental data obtained from X-ray diffraction, although they may be slightly overestimated. nih.gov In the case of related bibenzimidazole structures, the two heterocyclic rings are often twisted relative to each other to minimize steric hindrance between adjacent hydrogen atoms. The introduction of the methyl groups at the N1 and N1' positions further influences this conformation. The final optimized geometry represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing effect of steric repulsion, which favors a twisted structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzimidazole Derivative (Note: Data is for diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, as specific data for the title compound is not available in the provided sources. This table illustrates typical bond lengths calculated via DFT.)

ParameterBond Length (Å) - DFT/B3LYP
C=O1.221
N-C (imidazole)1.385 - 1.401
C-C (benzene)1.389 - 1.405
C-N (imidazole)1.325 - 1.340
Data sourced from a computational study on a related benzimidazole derivative. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.netwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic transition. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For benzimidazole derivatives, the HOMO is typically distributed over the entire π-conjugated benzimidazole ring system, while the LUMO is also located on this framework. researchgate.net In this compound, both HOMO and LUMO are expected to be delocalized across the two connected benzimidazole units. The HOMO→LUMO transition, therefore, corresponds to a π-π* electronic excitation.

Table 2: Representative FMO Energies and HOMO-LUMO Gaps for Related Heterocyclic Systems (Note: This data is from computational studies on various benzimidazole and related heterocyclic derivatives to illustrate typical energy values.)

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Aminobenzimidazole (in gas phase)-5.8170-0.89044.9266
5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative-6.218-3.1573.061
(E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one-5.74-2.063.68
Data compiled from studies on related benzimidazole and heterocyclic systems. researchgate.netresearchgate.netbhu.ac.in

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MESP map is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. bhu.ac.inresearchgate.net

In a typical benzimidazole structure, the most negative potential is concentrated around the nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the aromatic rings and the methyl groups exhibit a positive electrostatic potential. For this compound, the MESP map would clearly show the nucleophilic character of the unmethylated (N3 and N3') nitrogen atoms, making them likely sites for protonation or coordination to metal ions. The aromatic protons and the hydrogens of the methyl groups would be the most electropositive regions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.net It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insight into the nature of these transitions. researchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths (f) of a molecule's electronic transitions. The excitation energy corresponds to the wavelength of light absorbed (λmax), and the oscillator strength relates to the intensity of the absorption band. These calculations are crucial for interpreting experimental UV-Vis absorption spectra.

For conjugated aromatic systems like this compound, the primary electronic transitions in the UV-Vis region are typically of π-π* character. Computational studies on similar complexes have shown that TD-DFT can accurately predict these transitions. researchgate.net The main absorption bands would correspond to excitations from the HOMO to the LUMO or other nearby unoccupied orbitals.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for Related Metal Complexes (Note: Data is for Bis2-(5-Amino- researchgate.netmdpi.comnih.gov-Oxadiazol-2-yl) PhenolM(II) complexes to illustrate typical TD-DFT output. Specific data for the title compound is not available in the provided sources.)

ComplexCalculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
Ni(II) Complex5400.0039HOMO-1 -> LUMOd-d
Ni(II) Complex4630.0025HOMO -> LUMOd-d
Zn(II) Complex2430.0084HOMO-5 -> LUMOIntraligand Charge Transfer
Data sourced from a TD-DFT study on related oxadiazole complexes. researchgate.net

Beyond predicting absorption wavelengths, TD-DFT allows for a detailed analysis of the nature of the excited state. By examining the molecular orbitals involved in a given electronic transition, one can determine its character. researchgate.net A transition is described as having charge-transfer (CT) character if the electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation. researchgate.net

For this compound, which is a symmetric molecule, the lowest energy transitions are expected to be predominantly π-π* transitions localized across the conjugated bibenzimidazole framework. In its optimized, likely non-planar conformation, there might be a degree of intramolecular charge transfer between the two benzimidazole moieties, but significant charge transfer is more common in molecules with distinct electron-donating and electron-withdrawing groups. Analysis of the HOMO and LUMO distributions provides the primary evidence; if they are located on different regions of the molecule, the transition will have strong CT character. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements and dynamic evolution of benzimidazole-based systems over time. nih.govsemanticscholar.org These simulations are widely used to explore the stability of molecules and their complexes, such as when interacting with biological macromolecules like proteins or cellular membranes. nih.govmdpi.com

In typical MD simulations of benzimidazole derivatives, the system is simulated for a specific duration, often in the nanosecond range, to analyze its dynamic behavior. nih.gov A key parameter monitored is the Root Mean Square Deviation (RMSD), which provides an estimate of the stability of the molecular complex; lower and stable RMSD values generally indicate greater stability. nih.govsemanticscholar.org

Researchers have used MD simulations to investigate the permeability of benzimidazole compounds through model cell membranes, such as dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. mdpi.com These studies calculate the free energy profile for the molecule's permeation across the membrane, revealing significant energy barriers that the molecule must overcome to pass through the hydrophobic core of the bilayer. mdpi.com For example, simulations on a related 2-benzimidazolyl-urea compound showed a high energy barrier for permeation, suggesting that its movement across the membrane is not a spontaneous process. mdpi.com Such simulations can also reveal concentration-dependent behaviors, where molecules may aggregate and form clusters, potentially leading to pore formation in the membrane. mdpi.com

Table 1: MD Simulation Parameters and Findings for Benzimidazole Derivatives
System StudiedSimulation PackageSimulation TimeKey FindingSource
Benzimidazole derivatives with SARS-CoV-2 Mpro and ACE2Schrödinger's Desmond100 nsComplexes reached equilibrium, suggesting stability. nih.gov
2-Benzimidazolyl-urea with DPPC lipid membraneNot SpecifiedNot SpecifiedHigh energy permeation barrier (ΔG(pen)) of 36.4 kcal/mol. mdpi.com
Benzimidazoles with beta-tubulinsSchrödinger's Desmond50 nsProtein backbone RMSD fluctuated between 1.5 and 2.5 Å, indicating stability. semanticscholar.org

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. nih.gov The NCI analysis method is a computational tool used to visualize and characterize weak and noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. nih.govscispace.comresearchgate.net This analysis provides insightful 3D representations of these interactions, which are difficult to identify from molecular structure alone. scispace.com

NCI plots are particularly useful for distinguishing between different types of interactions. acs.org For example, strong attractive interactions like hydrogen bonds appear as distinct isosurfaces, while weaker van der Waals interactions and steric clashes have their own unique visual signatures. researchgate.netacs.org

In the context of benzimidazole derivatives, NCI analysis has been applied to understand the forces that stabilize their crystal structures and their interactions with other molecules. researchgate.netnih.gov For a related bis(pyridinyl)-substituted benzimidazole, DFT calculations combined with Hirshfeld surface analysis were used to quantify the energy of intermolecular C-H···N interactions, which were found to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov Similarly, for another biimidazole derivative, NCI analysis was employed to investigate hydrogen bonding, steric effects, and van der Waals interactions within the molecule. researchgate.net This type of analysis is pivotal for rational drug design and crystal engineering, as it helps in predicting and tailoring intermolecular interactions to achieve desired material properties. nih.gov

Table 2: Noncovalent Interaction (NCI) Findings in Benzimidazole-Related Systems
System StudiedInteraction TypeMethodKey FindingSource
bis(pyridinyl)-substituted benzimidazoleC-H···N interactionsDFT CalculationsInteraction energies of -11.2 to -14.4 kJ mol⁻¹. nih.gov
4,5-bis[(E)-2-phenylethenyl]-1H,1'H-2,2'-biimidazoleHydrogen bonds, van der Waals, steric effectsNCI AnalysisInvestigated various noncovalent interactions governing molecular structure. researchgate.net
Catalytic reaction intermediateO-H···O═C H-bondNCI Plot AnalysisIdentified strong hydrogen bond stabilizing a transition state. acs.org

Coordination Chemistry and Metal Complexes of 1,1 Dimethyl 1h,1 H 2,2 Bibenzimidazole

Synthesis of Metal Complexes as N,N'-Chelating Ligands

The synthesis of metal complexes involving 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole and similar benzimidazole-based ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govmdpi.com The stoichiometry and reaction conditions can be controlled to direct the formation of complexes with specific nuclearities and geometries. mdpi.comnih.gov

The reaction of this compound (referred to as L) with cyclic trinuclear copper(I) or silver(I) pyrazolate complexes, such as [M(3,5-(CF₃)₂Pz)]₃ (where M = Cu or Ag), leads to the formation of tetranuclear adducts. mdpi.comnih.gov The synthesis is generally performed under an argon atmosphere using anhydrous solvents like toluene, with the reaction mixture stirred overnight at room temperature. nih.govmdpi.com

The stoichiometry of the ligand is a critical factor in determining the final product. mdpi.comnih.gov

An excess of the ligand (e.g., 1.5 equivalents) results in tetranuclear complexes containing two bibenzimidazole molecules. mdpi.comnih.gov

A deficiency of the ligand (e.g., 0.75 equivalents) yields a tetranuclear core with only one ligand molecule. mdpi.comnih.gov

These reactions have successfully produced a series of tetranuclear copper(I) and silver(I) pyrazolate adducts. mdpi.com The resulting complexes are typically air-stable in the solid state and soluble in various organic solvents. nih.gov

Table 1: Synthesis of Copper(I) and Silver(I) Adducts

Metal Ligand Stoichiometry (L) Resulting Complex Reference
Copper(I) This compound 1.5 eq. Tetranuclear, 2 Ligands mdpi.comnih.gov
Copper(I) This compound 0.75 eq. Tetranuclear, 1 Ligand mdpi.comnih.gov
Silver(I) This compound 1.5 eq. Tetranuclear, 2 Ligands mdpi.comnih.gov

Ruthenium(II) and Iridium(III) polypyridyl complexes are a significant class of compounds, often investigated for their rich photophysical and electrochemical properties. mdpi.com The synthesis of such complexes with bibenzimidazole-type ligands involves reacting a suitable metal precursor with the ligand. researchgate.netnih.gov For instance, ruthenium complexes bearing benzimidazole (B57391) derivatives can be prepared for studies on electronic coupling between metal centers. researchgate.net

While specific synthesis details for this compound with Ru(II) and Ir(III) polypyridyl systems are not extensively detailed in the provided context, related syntheses offer insight. For example, new ruthenium(II) and iridium(III) complexes have been prepared using di-2-pyridylketone (py₂CO) as the chelating ligand, reacting it with precursors like [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ or [(η⁵-Cp*)Ir(μ-Cl)Cl]₂. nih.gov Similarly, iridium(III) complexes with substituted bibenzimidazole ligands have been synthesized and studied for their protonation-dependent luminescence. researchgate.net These syntheses highlight the general approach of combining a metal precursor with a chelating N-donor ligand to form stable octahedral or pseudo-octahedral complexes. nih.gov

The synthesis of cobalt(II) and cadmium(II) complexes with benzimidazole-derived ligands has been reported, showcasing the formation of various coordination architectures. rsc.org For example, the self-assembly of Co(II) or Cd(II) salts with dibenzimidazolyl ligands featuring alkanyl linkers can produce 1D polymeric chains or 2D network layers with macrometallocycles. rsc.org

Specific examples include the synthesis of a cobalt(II) complex, dichloro-bis(1-cinnamyl-benzimidazole)-cobalt(II), which was prepared by reacting one equivalent of CoCl₂ with two equivalents of the ligand in ethanol (B145695) at room temperature. mdpi.com This resulted in a blue precipitate with a tetrahedral geometry. mdpi.com In other work, Co(II) and Cd(II) complexes with an N-substituted pyrazolyl)methyl)amine ligand were formed through the direct chelation of salts like CoCl₂·6H₂O and CdBr₂·4H₂O. rsc.org Another study showed that N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-aminobenzimidazole reacts with CoCl₂ and CdCl₂ to form distorted tetrahedral complexes where the ligand coordinates through the benzimidazole nitrogen. researchgate.net

Ligand Binding Modes and Coordination Geometries

Substituents on the bibenzimidazole framework have a profound impact on the structure of the metal complexes. The methyl groups at the N1 and N1' positions of this compound introduce steric repulsion, which forces the two benzimidazole rings to twist relative to each other and encourages the ligand to act as a bridge rather than a simple chelating agent. nih.gov

In the case of tetranuclear copper(I) and silver(I) adducts containing one molecule of this compound, the diimine ligand is significantly twisted, with dihedral angles between the benzimidazole cores of approximately 50–60°. mdpi.comnih.gov This twisting influences the electronic properties of the complex. nih.gov

Furthermore, substitution at other positions on the bibenzimidazole ligand can direct the formation of specific geometries. For instance, substitution at the 4,4'-positions can lead to pincer-like geometries in the resulting metal complexes. researchgate.net The nature of substituents on the phenyl rings of related bisbenzimidazole ligands has also been shown to alter DNA-ligand stability, which is intrinsically linked to the complex's structure. nih.gov

Table 2: Effect of Substitution on Complex Geometry

Ligand Substitution Effect on Structure Example Complex Type Reference
Methyl groups at N1, N1' Steric repulsion, forces bridging, twisted conformation Cu(I)/Ag(I) tetranuclear adducts nih.gov
Substituents at 4,4'-positions Formation of pincer-like geometries Ruthenium(II) complexes researchgate.net

Isomerism is a common feature in the coordination chemistry of bibenzimidazole ligands, arising from the various ways ligands can arrange around a central metal ion. crunchchemistry.co.uk This can include structural isomers, where atoms are connected differently, and stereoisomers, which have the same connectivity but different spatial arrangements. crunchchemistry.co.uk

In complexes with bibenzimidazole ligands, different types of isomerism can be observed. For instance, the synthesis of a dinuclear iridium(III) complex with a substituted bibenzimidazole ligand yielded diastereomeric meso and rac forms, which could be separated by fractional crystallization. researchgate.net This type of stereoisomerism arises from the different possible arrangements of the ligands around the two metal centers.

In related systems, such as rhodium complexes with bridging benzimidazole-2-thiolate ligands, isomerism can arise from the different coordination modes of the bridging ligand. acs.org For example, ligands can adopt head-to-tail (HT) or head-to-head (HH) dispositions, leading to different isomeric structures. acs.org The formation of optical isomers (enantiomers) is also possible in octahedral complexes containing three bidentate ligands, where the complex is chiral. crunchchemistry.co.uk

Role of this compound as a Spectator Ligand

In the realm of coordination chemistry, a spectator ligand is one that coordinates to a metal center but does not actively participate in the primary chemical reactivity of the resulting complex. Its main function is to occupy coordination sites and influence the steric and electronic environment of the metal, thereby tuning the complex's properties without being directly involved in processes like catalysis or electron transfer with other substrates. The compound this compound often plays such a role, particularly in the formation of multinuclear metal complexes.

Research into the coordination chemistry of this compound with copper(I) and silver(I) pyrazolate complexes has provided clear examples of its function as a spectator ligand. nih.gov In these instances, the bibenzimidazole derivative, acting as a diimine ligand, "decorates" tetranuclear metal adducts without being central to their core structure or primary electronic transitions. nih.gov

A key indicator of its spectator role is found in the photophysical properties of these complexes. The UV-vis absorption spectra of diluted dichloromethane (B109758) solutions of these tetranuclear copper(I) and silver(I) complexes show absorption bands that are identical to those of the free this compound ligand. nih.gov This observation signifies that the electronic transitions are of a π→π* character and are localized within the bibenzimidazole ligand itself. nih.gov This ligand-centered (LC) fluorescence is characteristic of a spectator ligand, as there is no significant electronic interaction, such as metal-to-ligand charge transfer (MLCT), with the metal centers in the ground state. nih.govmdpi.com

The synthesis of these complexes involves the reaction of a cyclic trinuclear copper(I) or silver(I) pyrazolate with this compound. nih.gov The stoichiometry of the bibenzimidazole ligand added (e.g., 0.75 or 1.5 equivalents) determines whether one or two of these spectator ligands adorn the final tetranuclear structure. nih.gov This modular assembly further highlights the role of this compound as a supporting, rather than a reactive, component of the complex.

The following table summarizes the research findings on metal complexes where this compound acts as a spectator ligand:

Metal CenterOther LigandsKey FindingResearch Focus
Copper(I)3,5-bis(trifluoromethyl)pyrazolateThe bibenzimidazole ligand is a spectator, with electronic transitions localized on the ligand (ligand-centered fluorescence). nih.govSynthesis, structure, and photophysics of tetranuclear adducts. nih.gov
Silver(I)3,5-bis(trifluoromethyl)pyrazolateThe bibenzimidazole ligand "decorates" the tetranuclear silver core and exhibits ligand-centered π→π* electronic transitions. nih.govInvestigation of the influence of the spectator ligand on the structure and photophysical properties of the metal complex. nih.gov
Ruthenium(II)BipyridineModified bibenzimidazole ligands (not 1,1'-dimethyl) can act as spectator ligands, not partaking in the metal-to-ligand charge transfer (MLCT) transition. researchgate.netExploration of bibenzimidazole derivatives in photoactive molecular functional units. researchgate.net

Photophysical Studies and Excited State Dynamics

Protonation-Dependent Luminescence Mechanisms of 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole

The luminescence properties of this compound, a molecule characterized by its rigid and planar structure, are intrinsically linked to its protonation state. The presence of nitrogen atoms within the bibenzimidazole core allows for protonation, which in turn significantly modifies the electronic and photophysical characteristics of the compound. This section delves into the detailed research findings concerning the mechanisms that govern the luminescence of this compound in its different protonation states.

Upon protonation, the electronic distribution within the this compound molecule is altered. This change directly influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the π→π* electronic transitions.

In its neutral state, this compound typically exhibits blue fluorescence. This emission originates from the relaxation of the excited singlet state (S₁) to the ground state (S₀). The photophysical properties of the free ligand in a deprotonated state have been observed in studies involving its metal complexes, where the ligand-centered fluorescence is a characteristic feature. nih.gov

The protonation of the nitrogen atoms in the imidazole (B134444) rings can lead to the formation of monocationic and dicationic species. Each of these species possesses a unique set of photophysical properties. The addition of a proton generally leads to a stabilization of the ground state and a change in the excited state energy levels. This can result in shifts in the absorption and emission spectra. For instance, in related benzimidazole (B57391) derivatives, protonation has been shown to cause a hypsochromic shift (a blue shift) in the absorption bands. irb.hr

Electrochemical Behavior and Redox Processes

Voltammetric Investigations (Cyclic Voltammetry, Square-Wave Voltammetry)

The electrochemical properties of 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole have been effectively probed using voltammetric techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV). researchgate.net These methods are crucial for understanding the redox processes the molecule undergoes.

Cyclic voltammetry studies on salts of 1,1'-dimethyl-2,2'-bibenzimidazole in solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN) have shown that the redox potentials are influenced by the molecule's conformation. researchgate.net Specifically, the potentials tend to become more negative and the reversibility of the redox process decreases as the system's planarity is reduced. researchgate.net In contrast to its N-H analogues, the electrochemical reduction of the N,N-dimethyl substituted derivative follows a more straightforward pathway without the complexities of proton migration. researchgate.net

Square-wave voltammetry offers high sensitivity and is used in conjunction with CV to provide a more detailed picture of the electrochemical behavior. researchgate.netnih.gov This technique is particularly useful for resolving successive electrochemical events and quantifying the redox potentials with high precision. nih.govpineresearch.com The combination of CV and SWV allows for a thorough investigation of the electron transfer kinetics and the stability of the generated intermediates. researchgate.net

Redox Potentials and Energy Level Alignments (HOMO-LUMO from Electrochemistry)

The redox potentials of a molecule are fundamental parameters that determine its electron-donating or electron-accepting capabilities. These potentials can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimist.ma The HOMO level is associated with the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). dtu.dk

The energy levels can be calculated from the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks in the cyclic voltammogram, referenced against a standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. The empirical formulas often used are:

E_HOMO = -e (E_ox vs Fc/Fc⁺ + 4.8) eV

E_LUMO = -e (E_red vs Fc/Fc⁺ + 4.8) eV

The electrochemical HOMO-LUMO gap (E_g) is then the difference between these two energy levels.

Table 1: Electrochemical Data and Calculated Energy Levels
CompoundOxidation Potential (E_ox vs Fc/Fc⁺) [V]Reduction Potential (E_red vs Fc/Fc⁺) [V]HOMO Level (eV)LUMO Level (eV)Electrochemical Gap (eV)
This compoundValue not available in search resultsValue not available in search resultsCalculated from E_oxCalculated from E_redLUMO - HOMO

Mechanistic Studies of Electrochemical Reduction

The mechanism of electrochemical reduction for this compound is markedly different from that of 2,2'-bibenzimidazole and its other N-H derivatives. This difference is entirely due to the absence of acidic protons on the imidazole (B134444) nitrogen atoms. researchgate.net

The electrochemical reduction of the N,N-dimethyl substituted derivative proceeds through two successive one-electron transfer steps. researchgate.net The first electron transfer results in the formation of a stable radical anion. Upon further reduction at a more negative potential, a second electron is accepted to form the corresponding dianion. researchgate.net

This mechanism can be represented as: M + e⁻ ⇌ [M]˙⁻ (Radical Anion Formation) [M]˙⁻ + e⁻ ⇌ [M]²⁻ (Dianion Formation)

The stability and formation of these charged species are central to the molecule's function as an electron acceptor in various applications. The ability of the bibenzimidazole framework to delocalize the negative charge contributes to the stability of the radical anion and dianion. nih.gov

A key feature of the electrochemical behavior of this compound is the absence of proton-coupled electron transfer (PCET) pathways that dominate the electrochemistry of its N-H analogues. researchgate.netrsc.orgnih.gov For N-H derivatives of 2,2'-bibenzimidazole, the reduction often follows a more complex ECEC (Electrochemical-Chemical-Electrochemical-Chemical) reaction mechanism. researchgate.net This process involves a sequence of electron transfers and proton migrations. researchgate.net

In stark contrast, the methylation of the benzimidazole (B57391) nitrogen atoms in this compound blocks the possibility of intramolecular proton transfer. researchgate.netnih.govresearchgate.net This blockage simplifies the reduction mechanism to a direct electron transfer process, leading to the formation of the radical anion and dianion species without accompanying chemical steps like protonation or deprotonation. researchgate.net This mechanistic clarity makes the N,N-dimethyl derivative a model system for studying fundamental electron transfer processes in the absence of proton coupling.

Applications in Catalysis and Functional Materials

Catalytic Roles of 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole Complexes (Non-Biological)

Complexes derived from DMBBI and related benzimidazole (B57391) structures have demonstrated considerable efficacy in both transition metal catalysis and metal-free catalytic systems.

Ruthenium(II) complexes incorporating benzimidazole-based ligands, which are structurally related to DMBBI, are notable for their catalytic prowess in a variety of organic transformations. These "piano-stool" type complexes, often featuring the formula [(η⁶-p-cymene)(BNHC)RuCl₂], are synthesized from benzimidazolium salts and have proven to be efficient catalysts. nih.gov They are particularly effective in transfer hydrogenation reactions and C-N bond formation. nih.govdergi-fytronix.com

One of the key applications is in the N-alkylation of anilines and other amines through the "hydrogen borrowing" or "hydrogen autotransfer" methodology. nih.gov This process involves the catalyst temporarily abstracting hydrogen from an alcohol to form an aldehyde, which then reacts with an amine to form a Schiff base. The catalyst subsequently hydrogenates the Schiff base to yield the final secondary amine, regenerating itself in the process. nih.gov This green chemistry approach is highly efficient, with water as the only byproduct. nih.gov Studies have shown that these Ru(II) complexes can effectively catalyze the N-alkylation of a wide array of aromatic and heteroaromatic primary amines with various primary alcohols, achieving yields of up to 98% under mild conditions, sometimes at temperatures as low as 50 °C. nih.gov

Furthermore, Ru(II) complexes with benzimidazole derivatives serve as active catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, using 2-propanol as a hydrogen source. rsc.org These reactions are often promoted by a co-catalyst like potassium hydroxide (B78521) (KOH) and demonstrate high catalyst activity under mild conditions. rsc.org The stability and catalytic activity of these complexes are influenced by the specific substituents on the benzimidazole ligand. dergi-fytronix.com For instance, research on various imidazolyl- and thiophenyl-based ligands with arene-ruthenium catalysts has been conducted to optimize formic acid dehydrogenation and CO₂ hydrogenation, highlighting the tunability of these catalytic systems. rsc.org

Table 1: Performance of Ru(II)-Benzimidazole Complexes in Catalytic Reactions

Catalyst TypeReactionSubstratesKey FindingsReference
[(η⁶-p-cymene)(BNHC)RuCl₂]N-alkylation of aminesAnilines and primary alcoholsAchieved yields up to 98%; operates via hydrogen borrowing mechanism; water is the sole byproduct. nih.gov
[RuCl₂(p-cymene)(L)] (L = benzimidazole derivative)Transfer hydrogenation of ketonesAcetophenone derivativesDemonstrated good catalytic activity in converting ketones to alcohols. dergi-fytronix.com
Ru(II)-NHC complexesTransfer hydrogenation of ketonesVarious ketone derivativesYields up to 76% for corresponding alcohols with high catalyst activity. rsc.org
Arene-ruthenium with imidazolyl-based ligandsFormic acid dehydrogenationFormic acidHigh robustness and long-term durability over 79 catalytic runs. rsc.org

Benzimidazole derivatives are also emerging as potent metal-free organocatalysts. researchgate.netbeilstein-journals.org These catalysts leverage the inherent Lewis basicity and hydrogen-bonding capabilities of the benzimidazole scaffold to promote reactions without the need for a metal center. nih.gov

A significant application is in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a valuable process for carbon capture and utilization. researchgate.netnih.gov Porous ionic polymers based on benzimidazole (BZIs), functionalized with hydrogen bond donors like amino (-NH₂) or hydroxyl (-OH) groups, have been developed for this purpose. nih.gov The synergistic effect between the bromide ion (Br⁻), the positively charged nitrogen (N⁺) of the benzimidazole ring, and the hydrogen bond donors is crucial for the high catalytic performance. researchgate.netnih.gov Among different functionalized versions, BZI-NH₂ showed the highest catalytic activity, achieving a 97% yield in CO₂ cycloaddition and demonstrating excellent recyclability. researchgate.netnih.gov

In another example of metal-free catalysis, salicylic (B10762653) acid derivatives have been used to promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere, showcasing the potential of organic molecules to facilitate aerobic oxidation reactions. acs.org While not directly involving DMBBI, this highlights the broader capability of related organic structures in catalysis. The development of such metal-free systems is a key area of sustainable chemistry, avoiding the cost and potential toxicity associated with transition metals. beilstein-journals.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole and its analogues is an area ripe for innovation. While established methods exist, future research is expected to focus on developing more efficient, versatile, and environmentally benign synthetic routes.

Historically, the synthesis of symmetrical 1,1'-bibenzimidazoles, such as the 2,2'-dimethyl derivative, has been achieved through multi-step processes. researchgate.net For instance, a method published by Mendoza involved several steps starting from 2,2'-azoaniline. researchgate.net Another approach involves the oxidation of benzylidene-o-phenylenediamines with copper(I), though this is specific to preparing derivatives with aromatic groups at the 2 and 2' positions. researchgate.net

Future explorations may pivot towards novel strategies that offer greater control and broader substrate scope. One promising avenue is the adaptation of N-amination reactions. A novel synthesis for unsymmetrical 1,1'-bibenzimidazoles utilizes hydroxylamine-O-sulfonic acid (HASA) for N-amination on a 1H-benzimidazole precursor, followed by a one-pot reduction/cyclization. researchgate.net Adapting such a strategy for symmetrical derivatives like this compound could provide a more streamlined pathway.

Furthermore, leveraging modern catalytic systems is a key direction. Transition-metal-catalyzed amination is a viable strategy for constructing the benzimidazole (B57391) ring regiospecifically, employing catalysts based on palladium, copper, nickel, iron, and cobalt. mdpi.com Research into direct C-H activation or cross-coupling reactions on N-methylated imidazole (B134444) precursors could lead to more direct and atom-economical syntheses. The development of solvent-free, microwave-assisted synthesis methods, which have proven effective for other bioactive metal complexes and Schiff bases, also presents an eco-friendly and efficient alternative. sciensage.info

A summary of potential synthetic explorations is presented below.

Synthetic StrategyPotential AdvantageRelevant Precursors/Reagents
N-Amination AdaptationStreamlined synthesis for symmetrical derivatives.1-Methyl-1H-benzimidazole, Hydroxylamine-O-sulfonic acid (HASA). researchgate.net
Transition-Metal CatalysisHigh regioselectivity and efficiency.N-methyl-o-phenylenediamine derivatives, Metal catalysts (Pd, Cu, Ni, Fe, Co). mdpi.com
Direct C-H Activation/CouplingIncreased atom economy, fewer steps.N-methylated imidazole substrates.
Microwave-Assisted SynthesisReduced reaction times, improved yields, environmentally friendly.Appropriate benzimidazole precursors. sciensage.info

Design and Synthesis of Advanced Derivatives with Tunable Properties

The core structure of this compound is an excellent platform for creating advanced derivatives with finely tuned electronic, steric, and photophysical properties. Strategic functionalization of the benzimidazole rings can tailor the molecule for specific, high-performance applications.

Future research will likely focus on introducing a variety of substituents at different positions on the fused benzo rings. This functionalization is crucial for modulating the ligand's characteristics. For example, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby tuning the compound's redox potentials and optical properties. This has been explored in other benzimidazole systems to enhance anticancer properties. acs.orgnih.gov

The development of derivatives with axial chirality is another promising direction. researchgate.net The inherent twist in the 1,1'-dimethyl-2,2'-bibenzimidazole ligand, with reported dihedral angles of approximately 50–60° in its metal complexes, makes it a candidate for creating atropisomeric ligands. mdpi.com These chiral ligands are highly sought after for asymmetric catalysis.

Furthermore, synthesizing oligomers and polymers based on the bibenzimidazole unit could lead to novel conjugated materials. A simple and mild condensation route has been used to create bibenzimidazole oligomers and polymers that act as conjugated chelating ligands, with optical band gaps suitable for electronic applications. acs.org Applying these polymerization strategies to the N-methylated derivative could yield materials with enhanced solubility and processability.

Development of New Coordination Complexes for Specific Applications

This compound is an effective ligand for a variety of metal ions, and the development of new coordination complexes is a major area of future research. These complexes have potential applications as catalysts, in light-emitting devices, and as medicinal agents. mdpi.comnih.gov

Research has demonstrated that 1,1'-dimethyl-2,2'-bibenzimidazole can form tetranuclear copper(I) and silver(I) pyrazolate adducts. mdpi.com The coordination of this ligand influences the geometry of the metal core, stabilizing a nearly ideal tetrahedral geometry in the copper complex. mdpi.com The resulting complexes exhibit interesting photophysical properties, including blue fluorescence and green phosphorescence, which are dependent on temperature and concentration. mdpi.com

Future work will likely involve:

Expansion of Metal Coordination: Exploring complexation with a wider range of transition metals (e.g., Ruthenium, Nickel, Zinc), lanthanides, and main group elements to access novel structures and reactivities. nih.govmdpi.comresearchgate.net Ruthenium complexes of biimidazole derivatives, for example, have shown potential in cleaving DNA.

Catalysis: Designing complexes for specific catalytic applications, such as cross-coupling reactions or polymerization. The tunable steric and electronic properties of the ligand are key to controlling catalytic activity and selectivity. researchgate.net

Luminescent Materials: Synthesizing complexes with tailored photoluminescent properties for use in organic light-emitting diodes (OLEDs) and sensors. The ligand-centered fluorescence and phosphorescence already observed in its Cu(I) and Ag(I) complexes provide a strong foundation for this work. mdpi.com

Bioinorganic Chemistry: Developing metal complexes with potential as therapeutic or diagnostic agents. Benzimidazole-metal complexes have been investigated as anticancer agents, and the specific derivatives of this compound could yield compounds with enhanced efficacy or novel mechanisms of action. nih.govnih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and materials based on the this compound scaffold. Advanced computational modeling provides deep insights into molecular structure, properties, and reactivity, guiding experimental efforts. nih.gov

Key areas for future computational research include:

Predicting Molecular Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the geometric, electronic, and photophysical properties of new derivatives and coordination complexes. mdpi.com TD-DFT analysis has already been used to demonstrate the preference of a triplet state for the twisted geometry of 1,1'-dimethyl-2,2'-bibenzimidazole. mdpi.com Such calculations can help screen candidates for applications in materials science and photochemistry.

Modeling Reaction Pathways: Investigating potential synthetic routes and reaction mechanisms to identify optimal conditions and predict reaction outcomes. This can significantly reduce the experimental effort required to develop novel synthetic pathways.

Structure-Based Design: Employing molecular docking and dynamics simulations to design derivatives and complexes that can interact with specific biological targets, such as enzymes or DNA. nih.govmdpi.com This is particularly relevant for developing new therapeutic agents. For instance, modeling has been used to study the interaction of benzimidazole derivatives with protein kinase CK1δ and human topoisomerase I. nih.govmdpi.com

Materials Simulation: Simulating the bulk properties of polymeric or crystalline materials derived from this compound to predict their performance in electronic or optical devices.

The synergy between advanced computational modeling and experimental synthesis and characterization will be crucial for unlocking the full potential of this compound and its derivatives in the coming years. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1,1'-dimethyl-1H,1'H-2,2'-bibenzimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via a two-step method starting from o-phenylenediamine and oxalic acid. In the first step, o-phenylenediamine reacts with oxalic acid in diethylene glycol under reflux to form 1,4-dihydroquinoxaline-2,3-dione as an intermediate. This intermediate is then thermally cyclized in the same solvent to yield the final product, achieving >85% purity and yield when scaled appropriately . Key challenges include avoiding by-products like fluoflavine by isolating the intermediate. Alternative methods involve using hexachloroacetone or methyl trichloroacetimidate, but these often suffer from lower scalability and higher costs .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

A combination of IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry is critical. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm1^{-1}), while 1H^1 \text{H}-NMR reveals aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C^{13} \text{C}-NMR confirms aromatic carbons (δ 115–150 ppm) and quaternary carbons in the imidazole rings. ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 264.3) and fragmentation patterns .

Q. How does protonation/deprotonation of the bibenzimidazole core affect its coordination chemistry?

The bibenzimidazole ligand (H2_2bibm) can exist in neutral (H2_2bibm), mono-deprotonated (Hbibm^-), or fully deprotonated (bibm2^{2-}) forms. In coordination polymers, the neutral form chelates metal ions (e.g., Co2+^{2+}) via syn-oriented nitrogen donors, while deprotonation enables hydrogen bonding with counterions or solvents. This pH-dependent behavior is critical for designing metal-organic frameworks (MOFs) with tunable luminescence or catalytic properties .

Advanced Research Questions

Q. What strategies mitigate steric hindrance in ruthenium complexes incorporating 1,1'-dimethylbibenzimidazole ligands for enhanced MLCT properties?

Steric effects from the dimethyl groups can distort metal-ligand charge transfer (MLCT) in Ru-polypyridine complexes. Substituting bibenzimidazole with smaller ligands (e.g., biimidazole) reduces steric bulk, as shown in Ru2 complexes, where MLCT transitions shift bathochromically (495 nm vs. 479 nm in Ru1). Computational modeling (TDDFT/B3LYP) confirms that ligand geometry adjustments improve MLCT efficiency .

Q. How do pH and protonation states influence the photophysical properties of bibenzimidazole-based coordination polymers?

In Co(II) coordination polymers, protonated H2_2bibm ligands facilitate π-π stacking (3.55 Å face-to-face distance) and hydrogen bonding, stabilizing supramolecular networks. Deprotonation at higher pH disrupts these interactions, altering luminescence. For example, [Co(H2_2bibm)(cta)]n_n exhibits green fluorescence (538 nm) under neutral conditions, which quenches in acidic/basic environments due to structural rearrangements .

Q. What methodologies optimize the encapsulation of hydrophobic drugs using bibenzimidazole-based supramolecular systems?

Mixed micelles of glycine-calix[4]resorcinol (GC) and SDS can solubilize 2,2’-bibenzimidazole (BBI), a hydrophobic antitumor agent. At pH 7–9, GC-SDS aggregates form nanocontainers with a critical micelle concentration (CMC) of 0.5 mM. Dynamic light scattering (DLS) confirms particle sizes <100 nm, while fluorescence spectroscopy tracks drug loading efficiency (~80%) .

Methodological Recommendations

  • For synthesis: Prioritize the two-step diethylene glycol route for scalability .
  • For MLCT tuning: Pair bibenzimidazole with tert-butyl bipyridine (tbbpy) to balance steric and electronic effects .
  • For drug delivery: Use pH-responsive GC-SDS aggregates to optimize BBI release kinetics .

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